1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea
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Description
The compound “1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea” is a complex organic molecule. It contains a 1,4-dioxaspiro[4.5]decan-2-ylmethyl group, a 5-chloro-2-methoxyphenyl group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the spirocyclic group (1,4-dioxaspiro[4.5]decan-2-ylmethyl), the aromatic ring (5-chloro-2-methoxyphenyl), and the urea group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the spirocyclic group, the aromatic ring, and the urea group . These groups could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties.Scientific Research Applications
Ultrasound-Assisted Synthesis
One of the applications involves the ultrasound-assisted synthesis of novel urea derivatives. A study by Velupula et al. (2021) demonstrates the environmental and efficiency advantages of this method. It highlights the synthesis of novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives under ultrasound assistance, indicating a broader application of such chemical frameworks in creating new compounds with potentially significant properties (Velupula et al., 2021).
Antagonistic Activity
Another study by Goetz et al. (1995) explored the selectivity of BMY 7378, a compound structurally similar to 1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-(5-chloro-2-methoxyphenyl)urea, for alpha 1D-adrenoceptor subtype, highlighting the potential for developing selective adrenoceptor antagonists (Goetz et al., 1995).
Antimicrobial Activity
Electro-Fenton degradation studies on antimicrobials by Sirés et al. (2007) provide insight into the potential environmental applications of similar compounds in removing persistent organic pollutants. While this study doesn't directly involve this compound, it suggests a wider application of urea derivatives in environmental chemistry and pollution control (Sirés et al., 2007).
Ligand Binding and Selectivity
Franchini et al. (2014) conducted structure-affinity/activity relationship studies on a set of arylpiperazine derivatives related to 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine. This research emphasizes the relevance of such compounds in developing selective ligands for α1-adrenoceptor subtypes and 5-HT1AR, illustrating their significance in therapeutic applications (Franchini et al., 2014).
Biodegradation and Environmental Impact
Katz and Strusz (1968) explored the degradation pathways of urea derivatives in the environment, providing a foundational understanding of how compounds like this compound might behave in soil and aquatic systems. This research underlines the importance of considering environmental fate in the design and application of such chemicals (Katz & Strusz, 1968).
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4/c1-22-15-6-5-12(18)9-14(15)20-16(21)19-10-13-11-23-17(24-13)7-3-2-4-8-17/h5-6,9,13H,2-4,7-8,10-11H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMROOLSOMKZLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2COC3(O2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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